molecular formula C27H44N8O8 B605842 Azido-PEG3-Val-Cit-PAB-OH CAS No. 2055024-65-0

Azido-PEG3-Val-Cit-PAB-OH

Cat. No.: B605842
CAS No.: 2055024-65-0
M. Wt: 608.69
InChI Key: UNBTYONTPDVRKD-UPVQGACJSA-N
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Description

Azido-PEG3-Val-Cit-PAB-OH is a chemical compound primarily used in scientific research. It is a cleavable linker containing three units of polyethylene glycol (PEG) and is used in the synthesis of antibody-drug conjugates (ADCs). The compound has the molecular formula C27H44N8O8 and a molecular weight of 608.69. It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) and can be degraded under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-Val-Cit-PAB-OH is synthesized through a series of chemical reactions involving the incorporation of azide, PEG, valine-citrulline, and para-aminobenzyl alcohol (PAB) groups. The synthesis typically involves the following steps:

    Azidation: The incorporation of an azide group, which allows for click chemistry reactions.

    Peptide Coupling: The coupling of valine-citrulline dipeptide to the PEG chain.

    PAB Attachment: The attachment of para-aminobenzyl alcohol to the valine-citrulline dipeptide.

The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

    Strain-Promoted Reactions: DBCO or BCN are used in SPAAC reactions.

Major Products

The major products formed from these reactions are typically conjugates where this compound is linked to another molecule, such as a drug or a fluorescent probe .

Scientific Research Applications

Azido-PEG3-Val-Cit-PAB-OH has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG3-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The valine-citrulline dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells. This cleavage releases the attached drug within the target cell, allowing it to exert its cytotoxic effects. The azide group facilitates the conjugation of the linker to various molecules through click chemistry, ensuring precise and stable attachment .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-PEG3-SS-DBCO
  • Biotin-PEG4-DBCO
  • Bis-sulfone-PEG4-DBCO
  • DBCO-PEG-Folic Acid

Uniqueness

Azido-PEG3-Val-Cit-PAB-OH stands out due to its cleavable nature and the presence of the valine-citrulline dipeptide, which provides specificity for cathepsin B cleavage. This specificity ensures that the drug is released only within the target cells, minimizing off-target effects. Additionally, the azide group allows for versatile conjugation through click chemistry, making it a valuable tool in the synthesis of ADCs and other bioconjugates .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBTYONTPDVRKD-UPVQGACJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103509
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-65-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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